Cas no 801311-24-0 (Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate)

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate structure
801311-24-0 structure
Product Name:Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate
Numero CAS:801311-24-0
MF:C26H23N3O6S
MW:505.542325258255
MDL:MFCD18207084
CID:835639
PubChem ID:11489006
Update Time:2024-10-27

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzoic acid, 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl ]sulfonyl]-, methyl ester
    • Methyl 3-({3-carbamoyl-4-[(3-methoxyphenyl)amino]-8-methyl-6-quin olinyl}sulfonyl)benzoate
    • METHYL 3-(3-CARBAMOYL-4-(3-METHOXYPHENYLAMINO)-8-METHYLQUINOLIN-6-YLSULFONYL)BENZOATE
    • Methyl 3-((3-carbamoyl-4-((3-methoxyphenyl)amino)-8-methylquinolin-6-yl)sulfonyl)benzoate
    • methyl 3-[[3-carbamoyl-4-[(3-methoxyphenyl)amino]-8-methylquinolin-6-yl]sulfonyl]benzoate
    • ZHFCKLWUEYGSBM-UHFFFAOYSA-N
    • BDBM153390
    • Methyl 3-[[3-(aminocarbonyl)-4-[(3-methoxyphenyl)amino]-8-methyl-6-quinolinyl]sulfonyl]benzoate (ACI)
    • 801311-24-0
    • methyl 3-[3-carbamoyl-4-(3-methoxyanilino)-8-methylquinolin-6-yl]sulfonylbenzoate
    • AKOS037650087
    • BHB31124
    • Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate (10a)
    • methyl3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate
    • SCHEMBL1275329
    • CS-M0306
    • CS-14244
    • DB-091694
    • Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate
    • MDL: MFCD18207084
    • Inchi: 1S/C26H23N3O6S/c1-15-10-20(36(32,33)19-9-4-6-16(11-19)26(31)35-3)13-21-23(15)28-14-22(25(27)30)24(21)29-17-7-5-8-18(12-17)34-2/h4-14H,1-3H3,(H2,27,30)(H,28,29)
    • Chiave InChI: ZHFCKLWUEYGSBM-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C=C(S(C2C=C(C)C3N=CC(=C(C=3C=2)NC2C=C(OC)C=CC=2)C(N)=O)(=O)=O)C=CC=1)OC

Proprietà calcolate

  • Massa esatta: 505.13075664g/mol
  • Massa monoisotopica: 505.13075664g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 36
  • Conta legami ruotabili: 8
  • Complessità: 893
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 146
  • XLogP3: 4.1

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Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Acetonitrile ;  overnight, reflux
2.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
3.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
2.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
2.1 Solvents: Acetonitrile ;  overnight, reflux
3.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
4.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
2.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
3.1 Solvents: Acetonitrile ;  overnight, reflux
4.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
5.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
2.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
3.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
4.1 Solvents: Acetonitrile ;  overnight, reflux
5.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
6.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Diphenyl ether ;  45 min, 250 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
3.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
4.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
5.1 Solvents: Acetonitrile ;  overnight, reflux
6.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
7.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Metodo di produzione 8

Condizioni di reazione
1.1 1 h, 100 °C
2.1 Reagents: Diphenyl ether ;  45 min, 250 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  overnight, rt
4.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  2 h, 80 °C
5.1 Reagents: Ammonium hydroxide ;  rt; overnight, rt
6.1 Solvents: Acetonitrile ;  overnight, reflux
7.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ;  40 min, 170 °C
8.1 Reagents: Potassium peroxymonosulfate sulfate (K5[HSO3(O2)][SO3(O2)](HSO4)2) Solvents: Dimethylformamide ;  5 h, rt
Riferimento
Repurposing Human PDE4 Inhibitors for Neglected Tropical Diseases. Evaluation of Analogs of the Human PDE4 Inhibitor GSK-256066 as Inhibitors of PDEB1 of Trypanosoma brucei
Ochiana, Stefan O.; et al, Chemical Biology & Drug Design, 2015, 85(5), 549-564

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate Raw materials

Methyl 3-(3-carbamoyl-4-(3-methoxyphenylamino)-8-methylquinolin-6-ylsulfonyl)benzoate Preparation Products

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